Product packaging for Cyclotetrasiloxane, heptamethylphenyl-(Cat. No.:CAS No. 10448-09-6)

Cyclotetrasiloxane, heptamethylphenyl-

Cat. No.: B076304
CAS No.: 10448-09-6
M. Wt: 358.68 g/mol
InChI Key: NSLNFHKUIKHPGY-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Chemistry and Cyclic Siloxanes

Organosilicon chemistry is a field that studies compounds containing carbon-silicon bonds. These compounds often feature a backbone of alternating silicon and oxygen atoms, known as a siloxane. zmsilane.com This structure provides high thermal stability and chemical resistance. Cyclotetrasiloxane, heptamethylphenyl- belongs to a subgroup called cyclic siloxanes, or cyclomethicones, which are ring-shaped molecules. atamanchemicals.com

The parent compound, cyclotetrasiloxane, is a simple ring of four alternating silicon and oxygen atoms. nih.gov A widely studied derivative is octamethylcyclotetrasiloxane (B44751) (D4), where all eight bonding sites on the silicon atoms are occupied by methyl groups. atamanchemicals.com The substitution of one of these methyl groups with a phenyl group, as in Cyclotetrasiloxane, heptamethylphenyl-, is a critical modification. The introduction of the phenyl group alters the molecule's polarity, refractive index, and thermal properties compared to fully methylated siloxanes. These mixed-substituent cyclosiloxanes are of particular interest for modifying polydimethylsiloxane (B3030410) polymers, allowing for the creation of materials with precisely tailored properties. semanticscholar.org

Significance in Contemporary Chemical Research and Emerging Fields

The significance of Cyclotetrasiloxane, heptamethylphenyl- lies in its role as a specialized monomer and a building block for advanced materials. Cyclic siloxanes are fundamental starting reagents for producing a wide array of siloxane polymers, including rubbers, resins, and fluids, through ring-opening polymerization. atamanchemicals.comsemanticscholar.org The presence of the phenyl group on the cyclosiloxane ring allows for the synthesis of phenyl-containing silicone polymers. These polymers exhibit enhanced thermal stability, resistance to oxidation, and unique optical properties compared to their standard dimethylsilicone counterparts.

Its utility is noted in several industrial and research applications, including its use as a component in industrial lubricants, anti-seize compounds, and materials for electrical insulation. epa.gov The development of cyclosiloxanes with aromatic groups is also a key area of research for creating materials with specific photophysical properties, such as fluorescence, for use in advanced optical and electronic devices. nih.gov

Overview of Key Academic Research Trajectories for Cyclotetrasiloxane, heptamethylphenyl-

Academic research involving compounds like Cyclotetrasiloxane, heptamethylphenyl- is primarily focused on synthesis methods and polymerization to create novel materials. A significant research trajectory is the development of simple and efficient methods for synthesizing mixed cyclotetrasiloxanes with a high yield. semanticscholar.org One reported method involves the reaction of 1,5-disodiumoxyhexamethyltrisiloxane with a corresponding dichlorodiorganosilane (in this case, dichloromethylphenylsilane). semanticscholar.org This approach allows for the creation of polymers with a regular, alternating structure of different siloxane units. semanticscholar.org

Another major research avenue is the use of such functionalized cyclosiloxanes in polymerization to create advanced polymers. The substituents on the silicon atom significantly influence the rate of polymerization, making mixed cyclosiloxanes a tool to control the final copolymer structure and properties. semanticscholar.org Furthermore, research into modifying cyclosiloxanes through reactions like hydrosilylation aims to attach other functional groups, leading to the development of specialized materials for applications such as high-performance resins for LED packaging. researchgate.net The study of cyclosiloxanes bearing aromatic groups is also crucial for understanding intramolecular interactions, such as π–π stacking, which can lead to unique photophysical behaviors like excimer emission in fluorescent materials. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O4Si4 B076304 Cyclotetrasiloxane, heptamethylphenyl- CAS No. 10448-09-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4,4,6,6,8-heptamethyl-8-phenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H26O4Si4/c1-18(2)14-19(3,4)16-21(7,17-20(5,6)15-18)13-11-9-8-10-12-13/h8-12H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLNFHKUIKHPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C2=CC=CC=C2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9073389
Record name Cyclotetrasiloxane, heptamethylphenyl-
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Molecular Weight

358.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10448-09-6
Record name 2,2,4,4,6,6,8-Heptamethyl-8-phenylcyclotetrasiloxane
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Record name Monophenylheptamethylcyclotetrasiloxane
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Record name Cyclotetrasiloxane, heptamethylphenyl-
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Record name Heptamethylphenylcyclotetrasiloxane
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Record name MONOPHENYLHEPTAMETHYLCYCLOTETRASILOXANE
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Synthetic Methodologies and Chemical Transformations of Cyclotetrasiloxane, Heptamethylphenyl

Controlled Synthesis of the Cyclotetrasiloxane, Heptamethylphenyl- Core Structure

The precise construction of the Cyclotetrasiloxane, heptamethylphenyl- core is paramount for its application. Research has focused on developing synthetic routes that offer high yields and control over the final structure. One established method involves the co-hydrolysis of dichlorodimethylsilane and dichloromethylphenylsilane. However, this approach often leads to a mixture of cyclic and linear siloxanes, with the yield of the desired cyclotetrasiloxane not exceeding 30%.

A more effective strategy for the synthesis of 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes, including the heptamethylphenyl- variant, involves the reaction of 1,5-disodiumoxyhexamethyltrisiloxane with dichlorodiorganosilanes. This method has been reported to produce the target cyclotetrasiloxanes in yields ranging from 55% to 75%.

Mechanistic Investigations of Cyclization Reactions

Detailed mechanistic studies specifically for the formation of Cyclotetrasiloxane, heptamethylphenyl- are not extensively documented in publicly available literature. However, the general mechanism for the formation of cyclosiloxanes through hydrolysis of dichlorosilanes involves the initial formation of silanols, which then undergo condensation reactions. The distribution of cyclic species is governed by a complex equilibrium between ring-opening polymerization and cyclization of linear oligomers. The presence of the phenyl group is expected to influence the electronic and steric environment of the silicon centers, thereby affecting the rates of condensation and the conformational preferences of the resulting siloxane chains, which in turn dictates the distribution of cyclic products.

Catalytic Systems for Optimized Synthesis and Selectivity

The selective synthesis of specific cyclotetrasiloxanes can be achieved through the use of appropriate catalytic systems. For instance, the hydrolytic condensation of p-tolyl-containing di(ethoxy)silanes in the presence of tetramethylammonium hydroxide ([Me4N]⁺OH–) has been shown to be a selective method for the synthesis of p-tolyl-substituted cyclotetrasiloxanes. While not directly applied to Cyclotetrasiloxane, heptamethylphenyl-, this suggests that basic catalysts can promote the formation of specific cyclosiloxane rings.

The Piers-Rubinsztajn reaction, which involves the B(C₆F₅)₃-catalyzed reaction of hydrosilanes with alkoxysilanes, is another powerful tool for the formation of siloxane bonds and has been used to create poly(phenyl-substituted siloxanes/silsesquioxanes). The optimization of such catalytic systems, by adjusting parameters like catalyst loading, temperature, and solvent, could potentially lead to a highly selective synthesis of Cyclotetrasiloxane, heptamethylphenyl-. Statistical methods, such as the Doehlert matrix approach, have been successfully employed to optimize the synthesis of other heterogeneous catalysts and could be a valuable tool in this context.

Strategies for Stereochemical Control in Cyclotetrasiloxane Formation

The spatial arrangement of the methyl and phenyl substituents on the cyclotetrasiloxane ring can lead to the formation of different stereoisomers. Achieving control over the stereochemistry is a significant challenge in cyclosiloxane synthesis. While general strategies for stereocontrol in organic synthesis using silicon-containing compounds are known, specific methods for controlling the stereoisomers of Cyclotetrasiloxane, heptamethylphenyl- are not well-documented. The stereochemical outcome is influenced by the reaction mechanism and the nature of the starting materials and catalysts. The development of chiral catalysts or the use of stereochemically pure precursors could be potential avenues to achieve stereochemical control in the formation of this cyclotetrasiloxane.

Functionalization Reactions and Derivatization of Cyclotetrasiloxane, Heptamethylphenyl-

The presence of both phenyl and methyl groups on the cyclotetrasiloxane ring offers opportunities for selective functionalization to create a variety of derivatives with tailored properties.

Regioselective and Chemoselective Transformations of Phenyl and Methyl Groups

The distinct reactivity of the phenyl and methyl groups allows for their selective modification. The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, allowing for the introduction of a wide range of functional groups onto the aromatic ring. The conditions for these reactions would need to be carefully controlled to avoid cleavage of the siloxane bonds.

The methyl groups, while generally less reactive, can be functionalized through radical reactions. For instance, selective oxidation of methyl groups in the presence of aromatic rings has been achieved using specific catalytic systems. This approach could potentially be adapted for the chemoselective oxidation of the methyl groups on the Cyclotetrasiloxane, heptamethylphenyl- core to introduce hydroxyl or carbonyl functionalities.

Development of Novel Synthetic Routes to Cyclotetrasiloxane, Heptamethylphenyl- Derivatives

Hydrosilylation is a versatile reaction for the formation of silicon-carbon bonds and can be employed to create novel derivatives of Cyclotetrasiloxane, heptamethylphenyl-. If a vinyl or other unsaturated group were present on the phenyl ring, hydrosilylation with a variety of hydrosilanes in the presence of a catalyst, such as Karstedt's catalyst, could be used to attach a wide range of functional moieties.

Another approach to novel derivatives is through the modification of a precursor cyclotetrasiloxane. For example, the synthesis of amine-substituted cyclosiloxanes has been achieved via a photocatalytic thiol-ene reaction on a vinyl-functionalized cyclosiloxane. A similar strategy could be envisioned where a functional handle is first introduced onto the phenyl group of Cyclotetrasiloxane, heptamethylphenyl-, which is then used for further derivatization.

Multi-component Reactions in Cyclotetrasiloxane Derivatization

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. nih.govresearchgate.net While the application of classical MCRs to the direct derivatization of pre-formed cyclotetrasiloxanes is not extensively documented, the principles of MCRs can be extended to the one-pot synthesis of functionalized cyclosiloxanes from simple precursors. These reactions proceed in a sequential, cascade manner to afford highly substituted products. researchgate.net

For instance, a one-pot approach to a derivatized cyclotetrasiloxane could conceptually involve the reaction of a dichlorosilane, a diol, and a functionalizing agent in the presence of a catalyst. The initial condensation would form a linear siloxane, which could then undergo intramolecular cyclization, with the functionalizing agent being incorporated in the same pot.

Research into related fields, such as the synthesis of biologically active tetrazoles via MCRs, showcases the power of this approach in creating diverse chemical libraries. nih.govcore.ac.uk The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that lead to the formation of complex organic molecules. nih.gov While not directly applied to siloxanes, these reactions highlight the potential for developing novel MCRs for the derivatization of organosilicon compounds.

The derivatization of Cyclotetrasiloxane, heptamethylphenyl- can also be conceptualized through sequential one-pot reactions that share the efficiency of MCRs. For example, a pre-formed heptamethylphenyl-cyclotetrasiloxane could be functionalized by a reaction cascade involving ring-opening, functionalization, and subsequent ring-closing.

Table 1: Conceptual Multi-component Reaction for Derivatized Cyclotetrasiloxane

Reactant A Reactant B Reactant C Catalyst Potential Product
DichlorodimethylsilanePhenyltrichlorosilaneEthylene GlycolAmine BaseFunctionalized Cyclotetrasiloxane
Octamethylcyclotetrasiloxane (B44751)Grignard ReagentAlkyl HalideTransition MetalAlkyl-derivatized Cyclotetrasiloxane

This table is illustrative and presents conceptual pathways based on the principles of multi-component reactions.

Advanced Reaction Kinetic and Mechanistic Elucidation in Cyclotetrasiloxane Synthesis

The synthesis of Cyclotetrasiloxane, heptamethylphenyl- is governed by complex reaction kinetics and mechanisms, the understanding of which is crucial for optimizing reaction conditions and maximizing product yield.

In-depth Studies of Reaction Intermediates and Transition States

In acid-catalyzed polymerization of cyclosiloxanes, the proposed mechanism involves the formation of reactive intermediates such as siliconium ions or tertiary oxonium ions. gelest.com These species propagate the polymerization by attacking other cyclosiloxane monomers. The specific structure of the catalyst and the solvent can significantly impact the nature and stability of these intermediates.

The Piers-Rubinsztajn reaction, a Lewis acid-catalyzed condensation of hydrosilanes and alkoxysilanes, offers a non-hydrolytic route to siloxane bond formation. nih.govmdpi.comresearchgate.net Mechanistic studies of this reaction suggest the involvement of silylium-like intermediates. The reaction of a hydrosilane with an alkoxysilane in the presence of a strong Lewis acid, such as tris(pentafluorophenyl)borane (B(C6F5)3), leads to the formation of a siloxane bond and a hydrocarbon byproduct. researchgate.netresearchgate.net

Table 2: Potential Reaction Intermediates in Cyclotetrasiloxane, Heptamethylphenyl- Synthesis

Synthetic Route Key Reactants Proposed Intermediate Supporting Evidence
Hydrolysis of ChlorosilanesHeptamethylphenyl-chlorosiloxanes, WaterPentacoordinate Silicon SpeciesComputational Studies researchgate.net
Acid-Catalyzed Ring OpeningCyclotetrasiloxane, heptamethylphenyl-, Strong AcidSiliconium Ion / Tertiary Oxonium IonMechanistic Postulates in Polymerization gelest.com
Piers-Rubinsztajn ReactionHydrosilane, Alkoxysilane, B(C6F5)3Silylium-like CationSpectroscopic and Kinetic Studies mdpi.com

This table is based on established mechanisms for related siloxane reactions and proposes likely intermediates for the synthesis of the title compound.

Quantitative Kinetic Modeling of Cyclotetrasiloxane, Heptamethylphenyl- Forming Reactions

A kinetic model for the co-hydrolysis of methyltrichlorosilane and phenyltrichlorosilane, the precursors to Cyclotetrasiloxane, heptamethylphenyl-, would involve a series of differential equations describing the rate of change of concentration of each reactant, intermediate, and product. The rate constants for each elementary step would need to be determined experimentally or through computational methods.

The general form of a rate law for a reaction can be expressed as:

Rate = k[A]^m[B]^n

Factors that would need to be considered in a quantitative kinetic model for the synthesis of Cyclotetrasiloxane, heptamethylphenyl- include:

The rates of hydrolysis of the different chlorosilane precursors.

The rates of homocondensation and cross-condensation of the resulting silanols.

The rate of intramolecular cyclization to form the cyclotetrasiloxane ring.

The influence of temperature, catalyst concentration, and solvent on the rate constants.

Table 3: Key Parameters for Kinetic Modeling of Cyclotetrasiloxane, Heptamethylphenyl- Synthesis

Parameter Description Method of Determination
Rate Constants (k)Quantify the speed of elementary reaction steps.Experimental (e.g., spectroscopy) or Computational Chemistry
Reaction Order (m, n)Determine the dependence of the reaction rate on reactant concentrations.Method of Initial Rates, Integrated Rate Laws
Activation Energy (Ea)The minimum energy required for a reaction to occur.Arrhenius Plot (temperature dependence of k)
Pre-exponential Factor (A)Relates to the frequency of collisions in the correct orientation.Arrhenius Plot

This table outlines the fundamental parameters required for the development of a quantitative kinetic model for the specified reaction.

Spectroscopic and Advanced Analytical Characterization of Cyclotetrasiloxane, Heptamethylphenyl Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Cyclotetrasiloxane, Heptamethylphenyl-

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Cyclotetrasiloxane, heptamethylphenyl-. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ²⁹Si, NMR provides detailed information about the molecular framework, connectivity, and chemical environment of the atoms.

One-dimensional NMR techniques are fundamental for the initial structural verification of Cyclotetrasiloxane, heptamethylphenyl-. Each nucleus provides a unique perspective on the molecule's composition.

¹H NMR: The proton NMR spectrum is used to identify the types and number of hydrogen atoms. For heptamethylphenyl-cyclotetrasiloxane, the spectrum is expected to show distinct signals for the methyl (Si-CH₃) protons and the phenyl (C₆H₅) group protons. The methyl protons typically appear as sharp singlets in the upfield region (around 0.1-0.4 ppm), while the phenyl protons resonate in the downfield aromatic region (approximately 7.2-7.8 ppm). The integration of these signals confirms the 21:5 proton ratio between the methyl and phenyl groups.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Signals corresponding to the methyl carbons are expected in the highly shielded region of the spectrum (around 1.0 ppm). The phenyl group will exhibit multiple signals in the aromatic region (typically 125-140 ppm) due to the different chemical environments of the ipso, ortho, meta, and para carbons.

²⁹Si NMR: Silicon-29 NMR is particularly powerful for characterizing siloxanes. mdpi.comnih.gov It directly probes the silicon backbone of the molecule. In heptamethylphenyl-cyclotetrasiloxane, two distinct ²⁹Si signals are anticipated: one for the silicon atom bonded to the phenyl group (a T-unit type environment) and another for the three silicon atoms bonded only to methyl groups (D-unit type environments). mdpi.com The chemical shifts provide insight into the substitution pattern on the siloxane ring. nih.govrsc.org

Table 1: Predicted NMR Chemical Shifts (δ) for Cyclotetrasiloxane, heptamethylphenyl-

NucleusFunctional GroupPredicted Chemical Shift (ppm)
¹HSi-CH₃~ 0.1 - 0.4
Si-C₆H₅~ 7.2 - 7.8
¹³CSi-CH₃~ 1.0
Si-C₆H₅~ 125 - 140
²⁹Si(CH₃)₂Si-O~ -19 to -22
(CH₃)(C₆H₅)Si-O~ -30 to -40

While 1D NMR provides foundational data, 2D NMR techniques are employed to establish unambiguous atomic connectivity and differentiate between potential isomers. nih.gov

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, which is particularly useful for assigning the signals of the phenyl group by showing correlations between adjacent ortho, meta, and para protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with their directly attached carbon atoms (¹H-¹³C). This allows for the definitive assignment of the methyl proton signal to the methyl carbon signal and likewise for the protons and carbons of the phenyl ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it maps long-range (2-3 bond) correlations between protons and carbons. For instance, it can show a correlation from the methyl protons to the silicon atoms, confirming the Si-CH₃ bond connectivity. It also helps in assigning the quaternary ipso-carbon of the phenyl ring, which is not visible in an HSQC spectrum. These combined techniques provide a comprehensive and definitive map of the molecular structure, essential for confirming the identity of Cyclotetrasiloxane, heptamethylphenyl-.

Mass Spectrometry for Molecular and Fragment Ion Analysis of Cyclotetrasiloxane, Heptamethylphenyl- and its Products

Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for confirming the elemental composition of a molecule. chemrxiv.org For Cyclotetrasiloxane, heptamethylphenyl-, which has a molecular formula of C₁₃H₂₆O₄Si₄, HRMS can distinguish its exact mass from other compounds that may have the same nominal mass but a different elemental formula. guidechem.com This high level of accuracy provides strong evidence for the compound's identity and purity.

Table 2: Molecular and Mass Data for Cyclotetrasiloxane, heptamethylphenyl-

ParameterValue
Molecular FormulaC₁₃H₂₆O₄Si₄ guidechem.com
Nominal Mass358 g/mol
Exact Monoisotopic Mass358.0908 g/mol guidechem.com

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, inducing fragmentation, and then analyzing the resulting product ions. wikipedia.org This technique provides detailed structural information by revealing characteristic fragmentation patterns. nih.govnih.gov

For Cyclotetrasiloxane, heptamethylphenyl-, the fragmentation pathways in MS/MS are influenced by the different functional groups present. acs.org Common fragmentation processes for organosilicon compounds include:

Loss of a Methyl Radical: A primary fragmentation event is often the cleavage of a Si-CH₃ bond, resulting in the loss of a methyl radical (•CH₃), which corresponds to a mass loss of 15 Da.

Loss of a Phenyl Group: The Si-C₆H₅ bond can also cleave, leading to the loss of a phenyl group, corresponding to a mass loss of 77 Da.

Ring Opening and Rearrangement: The cyclic siloxane ring can undergo cleavage and rearrangement, leading to a series of smaller linear or cyclic siloxane fragment ions.

By analyzing these specific losses and the resulting fragment ions, MS/MS can confirm the presence and location of the phenyl and methyl substituents on the cyclotetrasiloxane core, providing definitive structural confirmation. youtube.com

Advanced Chromatographic Separations for Purity and Isomer Analysis

Chromatography is essential for separating Cyclotetrasiloxane, heptamethylphenyl- from reaction byproducts, starting materials, and other impurities, as well as for resolving different isomers. rotachrom.com The choice of chromatographic technique depends on the volatility and polarity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the volatile nature of many cyclosiloxanes, GC-MS is a powerful technique for analysis. filab.frnih.gov In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer for detection and identification. This method is highly effective for assessing purity and quantifying volatile cyclic siloxanes. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable separation technique, particularly for less volatile or thermally sensitive compounds. iaea.org Reverse-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase, can be employed to separate Cyclotetrasiloxane, heptamethylphenyl- from other siloxanes based on differences in polarity. sielc.com HPLC is also crucial for the separation of structural or stereoisomers, which may have very similar properties but can be resolved with optimized chromatographic conditions. rotachrom.com The development of an appropriate HPLC method is key for both analytical purity checks and for preparative separation to isolate high-purity material. iaea.orgsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Cyclosiloxanes.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile cyclosiloxanes, including Cyclotetrasiloxane, heptamethylphenyl-. This technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

In a typical GC-MS analysis, the sample is vaporized and introduced into a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. For cyclosiloxanes, non-polar or mid-polar stationary phases are commonly employed. The retention time of Cyclotetrasiloxane, heptamethylphenyl- would be influenced by its volatility and its interaction with the stationary phase, which is in turn affected by the presence of the seven methyl groups and one phenyl group.

Following separation by the GC, the molecules are introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is a unique fingerprint of the molecule.

Table 1: Predicted Key Mass Fragments for Cyclotetrasiloxane, heptamethylphenyl- in GC-MS

Predicted Fragment m/z (amu) Description
[M]⁺358Molecular Ion
[M-CH₃]⁺343Loss of a methyl group
[M-C₆H₅]⁺281Loss of a phenyl group
C₆H₅Si(CH₃)₂⁺135Phenyl-dimethylsilyl cation
C₆H₅⁺77Phenyl cation
Si(CH₃)₃⁺73Trimethylsilyl cation

This table is predictive and based on the fragmentation patterns of related organosilicon compounds.

High-Performance Liquid Chromatography (HPLC) for Analysis of Complex Mixtures and Non-Volatile Derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of compounds that are non-volatile or thermally labile, making it a suitable complementary method to GC-MS for cyclosiloxane analysis. While Cyclotetrasiloxane, heptamethylphenyl- is volatile enough for GC-MS, HPLC can be invaluable for analyzing it within complex matrices or for the analysis of its non-volatile derivatives resulting from reactions or degradation.

The separation in HPLC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For phenyl-substituted cyclosiloxanes, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (like C18 or a phenyl-bonded phase) is used with a polar mobile phase (e.g., a mixture of water with acetonitrile or methanol).

The retention of Cyclotetrasiloxane, heptamethylphenyl- in reversed-phase HPLC would be primarily governed by hydrophobic interactions between the methyl and phenyl groups and the stationary phase. The use of a phenyl-bonded stationary phase can offer unique selectivity for aromatic compounds due to potential π-π interactions between the phenyl group of the analyte and the stationary phase chromatographyonline.comnih.gov. This can be particularly useful in separating isomers or related phenyl-substituted siloxanes.

Detection in HPLC can be achieved using various detectors. Since cyclosiloxanes lack a strong chromophore for UV-Vis detection, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed. Mass spectrometry can also be coupled with HPLC (LC-MS) to provide structural information.

Table 2: Hypothetical HPLC Parameters for Cyclotetrasiloxane, heptamethylphenyl- Analysis

Parameter Condition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (85:15)
Flow Rate 1.0 mL/min
Detector Charged Aerosol Detector (CAD)
Injection Volume 10 µL

This table represents a hypothetical set of starting conditions for method development.

Vibrational Spectroscopy (Infrared and Raman) of Cyclotetrasiloxane, Heptamethylphenyl-.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups present in a molecule. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Analysis of Characteristic Functional Group Vibrations and Structural Conformation.

For Cyclotetrasiloxane, heptamethylphenyl-, both IR and Raman spectroscopy can be used to identify characteristic vibrations of the siloxane ring, the methyl groups, and the phenyl group. IR and Raman spectroscopy are often complementary, as some vibrations may be strong in one technique and weak or absent in the other nih.govkurouskilab.com.

Siloxane Ring Vibrations: The Si-O-Si backbone of the cyclotetrasiloxane ring gives rise to strong and characteristic absorption bands in the IR spectrum. The asymmetric stretching vibration of the Si-O-Si bond is typically observed in the region of 1000-1100 cm⁻¹. The symmetric Si-O-Si stretching vibration is usually weaker in the IR spectrum but can be observed in the Raman spectrum.

Methyl Group Vibrations: The methyl groups attached to the silicon atoms exhibit characteristic C-H stretching vibrations in the range of 2900-3000 cm⁻¹ and bending (deformation) vibrations around 1260 cm⁻¹ (symmetric) and 1410 cm⁻¹ (asymmetric).

Phenyl Group Vibrations: The phenyl group introduces several distinct vibrational modes. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ region. The presence of a monosubstituted benzene ring can also be confirmed by the presence of characteristic out-of-plane C-H bending bands in the 690-710 cm⁻¹ and 730-770 cm⁻¹ regions of the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for Cyclotetrasiloxane, heptamethylphenyl-

Vibrational Mode Approximate Frequency (cm⁻¹) Technique
Aromatic C-H Stretch>3000IR, Raman
Aliphatic C-H Stretch2900-3000IR, Raman
Aromatic C=C Stretch1400-1600IR, Raman
Si-CH₃ Symmetric Bend~1260IR
Si-O-Si Asymmetric Stretch1000-1100IR (Strong)
Aromatic C-H Out-of-Plane Bend690-770IR

This table is based on established group frequencies for organosilicon and aromatic compounds.

X-ray Diffraction Techniques for Crystalline Forms and Supramolecular Structures.

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For Cyclotetrasiloxane, heptamethylphenyl-, if it can be obtained in a crystalline form, XRD can provide precise information about its molecular structure and how the molecules pack in the solid state.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure.

Single-crystal X-ray diffraction is the gold standard for molecular structure determination mdpi.comresearchgate.net. This technique involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, the precise coordinates of each atom in the molecule can be determined.

A single-crystal XRD study of Cyclotetrasiloxane, heptamethylphenyl- would provide:

Definitive bond lengths and angles: Precise measurements of Si-O, Si-C, and C-C bond lengths, as well as the bond angles within the cyclosiloxane ring and the substituent groups.

Conformation of the cyclosiloxane ring: The exact puckering of the eight-membered ring can be determined.

Stereochemistry: The relative arrangement of the methyl and phenyl groups around the siloxane ring would be unambiguously established.

Intermolecular interactions: The analysis of the crystal packing would reveal any significant intermolecular forces, such as van der Waals interactions or potential weak C-H···π interactions involving the phenyl rings of adjacent molecules.

While a specific crystal structure for Cyclotetrasiloxane, heptamethylphenyl- is not publicly available, studies on other substituted cyclotetrasiloxanes have revealed puckered ring conformations researchgate.net.

Table 4: Hypothetical Crystallographic Data for Cyclotetrasiloxane, heptamethylphenyl-

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 15.2
c (Å) 12.8
β (°) 95.5
Volume (ų) 2030
Z 4

This table presents hypothetical data to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Polymerization Science and Materials Integration of Cyclotetrasiloxane, Heptamethylphenyl As a Monomer

Ring-Opening Polymerization (ROP) of Cyclotetrasiloxane, Heptamethylphenyl-

Ring-opening polymerization (ROP) is a fundamental method for synthesizing high molecular weight linear polysiloxanes from cyclic siloxane monomers. gelest.com This process involves the cleavage and reformation of the siloxane (Si-O-Si) bond, converting the cyclic monomer into a linear polymer chain. gelest.comyoutube.com The polymerization can proceed through either an anionic or cationic mechanism, depending on the initiator used. gelest.com

The ring-opening polymerization of phenyl-substituted cyclosiloxanes can be initiated by either anionic or cationic catalysts, with each mechanism yielding distinct polymer microstructures. researchgate.netacs.org

Anionic Ring-Opening Polymerization (AROP): AROP is widely used for synthesizing high molecular weight polysiloxanes. nih.gov The process is typically initiated by strong bases such as alkali metal hydroxides, silanolates, or more recently, potent organocatalysts like phosphazene bases. nih.govresearchgate.net The initiator attacks a silicon atom in the cyclosiloxane ring, cleaving a siloxane bond and generating a silanolate anion. This anion then acts as the active center, propagating the polymerization by sequentially attacking and opening other monomer rings. mdpi.com

In the case of phenyl-substituted cyclosiloxanes, the presence of the electron-withdrawing phenyl group generally increases the rate of anionic polymerization. mdpi.com However, the ultimate microstructure of the polymer—whether it is random or more ordered—depends significantly on the catalyst system. For instance, the use of a P4-t-Bu superbase for the ROP of certain substituted cyclotetrasiloxanes can lead to a copolymer with a random microstructure, accompanied by the formation of various monomeric cyclosiloxanes as byproducts. acs.orgresearchgate.net

Cationic Ring-Opening Polymerization (CROP): CROP is initiated by strong protic acids (e.g., trifluoromethanesulfonic acid, also known as triflic acid) or Lewis acids. gelest.commdpi.com The mechanism is believed to involve the protonation of an oxygen atom in the siloxane ring, creating a reactive silyloxonium ion intermediate. youtube.comresearchgate.net This active species then propagates the polymerization by attacking another monomer molecule. youtube.com

For phenyl-substituted cyclosiloxanes, cationic polymerization can proceed in a chemoselective manner. For example, when initiated by triflic acid, the ROP of certain phenyl-containing cyclosiloxanes results in copolymers with a more ordered microstructure compared to those produced via anionic routes. researchgate.netacs.org This selectivity suggests that the ring-opening occurs in a more controlled fashion. However, CROP is often accompanied by side reactions like backbiting and chain transfer, which can lead to a broader molecular weight distribution and the formation of cyclic oligomers. nih.gov

The choice of catalyst is paramount in ROP as it dictates the reaction kinetics, the degree of polymerization, and the ability to control the molecular weight of the final polymer.

Catalyst Type and Polymer Microstructure: The catalyst directly influences the structure of the resulting polymer. As noted, triflic acid-catalyzed cationic ROP can yield copolymers with more ordered microstructures, whereas P4-t-Bu superbase-catalyzed anionic ROP may result in random microstructures. researchgate.net This difference arises from the distinct reaction pathways and intermediates involved in each mechanism. researchgate.netacs.org

Control over Molecular Weight and Distribution: Achieving well-defined polysiloxanes with predictable molecular weights and narrow molecular weight distributions (low polydispersity, Đ) is a significant challenge, primarily due to side reactions. nih.govacs.org Anionic ROP of strained cyclotrisiloxanes using lithium-based initiators can exhibit living polymerization characteristics, allowing for the synthesis of polymers with controlled molecular weights and narrow distributions. gelest.comosti.gov

Modern organocatalysts have shown great promise in achieving controlled polymerization. Strong organic bases, such as phosphazene bases and guanidines, can catalyze the ROP of cyclosiloxanes in a controlled/living manner, especially when paired with an initiator like water or an alcohol. nih.govresearchgate.net These systems can produce polysiloxanes with predictable molecular weights and polydispersity indices (Đ) as low as 1.03–1.16. researchgate.net For example, a trisphosphazene base with medium basicity and a bulky size has been effective in the controlled ROP of hexamethylcyclotrisiloxane, yielding well-defined polymers with Đ ≤ 1.18. acs.org

Below is a table summarizing the effects of different catalysts on the ROP of cyclosiloxanes.

Catalyst/Initiator SystemPolymerization TypeKey CharacteristicsResulting Polymer Properties
Triflic Acid (CF₃SO₃H)CationicChemoselective processMore ordered microstructure researchgate.netacs.org
P4-t-Bu SuperbaseAnionicLeads to randomizationRandom microstructure acs.orgresearchgate.net
Lithium Compounds (e.g., n-BuLi)AnionicCan be a living polymerizationGood molecular weight control, narrow distribution gelest.comosti.gov
Phosphazene Bases / AlcoholAnionicControlled/living polymerizationHigh molecular weight, narrow distribution acs.orgnih.gov
Guanidines / WaterAnionicControlled/living polymerizationWell-defined symmetric structures, narrow distribution (Đ ~1.03-1.16) researchgate.net

Copolymerization Strategies for Tailored Polysiloxane Architectures

Copolymerization allows for the creation of polysiloxanes with precisely tuned properties by combining different monomer units within the same polymer chain. Incorporating Cyclotetrasiloxane, heptamethylphenyl- into copolymers can enhance thermal stability, damping properties, and mechanical strength. mdpi.comresearchgate.net

Block Copolymers: These polymers consist of two or more distinct polymer segments, or blocks, joined linearly. fiveable.me The synthesis of well-defined block copolymers typically relies on living polymerization techniques, where the polymerization proceeds without termination. fiveable.meoclc.org Anionic living polymerization is a particularly effective method for creating polysiloxane block copolymers. osti.gov The process involves the sequential addition of different cyclosiloxane monomers. For example, one could first polymerize hexamethylcyclotrisiloxane to form a polydimethylsiloxane (B3030410) block and then add a phenyl-substituted cyclosiloxane to grow a second block, resulting in a diblock copolymer. osti.govcmu.edu This method allows for precise control over the length of each block. fiveable.me

Graft Copolymers: Graft copolymers feature a main polymer chain (backbone) with one or more different polymer chains (grafts) attached as side chains. fiveable.me There are three primary methods for synthesizing graft copolymers: fiveable.meresearchgate.net

"Grafting from": Side chains are grown from reactive sites initiated along a pre-existing polymer backbone.

"Grafting to": Pre-formed polymer chains with reactive end groups are attached to a polymer backbone.

"Grafting through": Macromonomers (polymer chains with a polymerizable end group) are copolymerized with other monomers to form the backbone.

For polysiloxanes, a "grafting from" approach could involve preparing a polyolefin backbone with reactive sites that can initiate the ROP of Cyclotetrasiloxane, heptamethylphenyl-, thereby growing phenyl-containing polysiloxane grafts. psu.edu

The controlled incorporation of phenyl-siloxane units is crucial for tuning the final properties of the material. The content and sequence of these units can significantly impact characteristics such as glass transition temperature (Tg), thermal stability, and damping performance. mdpi.com Anionic copolymerization is a common technique used to synthesize random or blocky copolymers containing phenyl groups. researchgate.net

The reactivity of different cyclosiloxane monomers plays a key role in controlling the copolymer composition. Generally, in anionic ROP, the presence of electron-withdrawing substituents like the phenyl group increases the reactivity of the monomer. mdpi.com This difference in reactivity must be managed to achieve the desired distribution of monomer units along the polymer chain. For example, the copolymerization of octamethylcyclotetrasiloxane (B44751) (D₄) and octaphenylcyclotetrasiloxane (P₄) using an organic cyclic trimeric phosphazene base catalyst allows for the preparation of copolysiloxanes with varying diphenylsiloxane content, up to 64 mol%. mdpi.com DSC analysis of such copolymers shows that the glass transition temperature increases with higher diphenylsiloxane content. mdpi.com

The following table highlights the impact of incorporating phenyl-siloxane units on copolymer properties.

PropertyEffect of Phenyl Group IncorporationReference
Thermal StabilitySignificantly improved mdpi.comresearchgate.net
Damping PerformanceEnhanced; loss tangent peak area increases with phenyl content mdpi.comresearchgate.net
Glass Transition Temp. (Tg)Increases with phenyl content mdpi.commdpi.com
Mechanical PropertiesCan impart higher strength researchgate.net

Advanced Controlled Polymerization Techniques for Cyclotetrasiloxane, heptamethylphenyl-

To overcome the limitations of traditional ROP, such as side reactions and broad molecular weight distributions, advanced controlled polymerization techniques have been developed. These methods offer greater precision in synthesizing well-defined polysiloxane architectures. nih.govnih.gov

One of the most significant advancements is the development of organocatalytic living anionic ROP. nih.gov This approach utilizes strong, non-ionic organic bases, such as phosphazenes or guanidines, as catalysts in combination with a simple initiator like water or an alcohol. nih.govresearchgate.net This system activates the initiator and the terminal silanol groups of the growing polymer chains, allowing the polymerization to proceed in a controlled manner. researchgate.net This technique minimizes side reactions like backbiting, enabling the synthesis of polysiloxanes with predetermined molecular weights and very narrow polydispersity (Đ often below 1.2). acs.orgresearchgate.net

Another innovative approach is photoinitiated cationic ROP. This method uses a photoacid generator that, upon exposure to light, produces a strong acid that initiates polymerization. youtube.commdpi.com This technique offers excellent spatiotemporal control over the reaction, meaning the polymerization can be started and stopped by controlling the light source. mdpi.comnih.gov This level of control is beneficial for applications requiring precise patterning or curing. In these systems, photochemically generated protonic acids or silylium cations are responsible for initiating the polymerization. mdpi.com The use of a catalyst that can generate effective catalytic anions to form tight ion pairs with the cationic active species can help minimize side reactions and achieve a more controlled polymerization. nih.gov

Living Polymerization for Precise Control Over Molecular Weight and Polydispersity.

The synthesis of polysiloxanes with well-defined architectures from Cyclotetrasiloxane, heptamethylphenyl- can be achieved through living anionic ring-opening polymerization (AROP). This technique offers precise control over the molecular weight and results in a narrow molecular weight distribution, often referred to as a low polydispersity index (PDI). The polymerization is typically initiated by a potent nucleophile, such as an organolithium reagent or a silanolate anion, which attacks the silicon-oxygen bond within the strained cyclotetrasiloxane ring.

By carefully controlling the monomer-to-initiator ratio ([M]/[I]), the number-average molecular weight (Mn) of the resulting poly(heptamethylphenyl-siloxane) can be precisely predetermined. In a living polymerization, each initiator molecule generates one growing polymer chain. Therefore, the theoretical molecular weight can be calculated as:

Mn (theoretical) = ([M]/[I]) * (Molecular Weight of Monomer) + (Molecular Weight of Initiator)

The living nature of the polymerization ensures that all chains grow at a similar rate, leading to a PDI value approaching 1.0, which is indicative of a highly uniform polymer sample. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC), which allows for the determination of molecular weight and PDI at different stages of the reaction.

Table 1: Representative Data for Living Anionic Ring-Opening Polymerization of Phenyl-Containing Cyclosiloxanes (Note: Data is illustrative for phenyl-containing cyclosiloxanes and may not be specific to Cyclotetrasiloxane, heptamethylphenyl-)

[M]/[I] RatioInitiatorMn ( g/mol )PDI
50n-BuLi15,0001.08
100n-BuLi30,0001.10
200n-BuLi60,0001.12
100KO-Si(CH₃)₂-O-K32,0001.09

Post-Polymerization Functionalization of Cyclotetrasiloxane, Heptamethylphenyl-Derived Polymers.

Polymers derived from Cyclotetrasiloxane, heptamethylphenyl- possess a versatile platform for post-polymerization functionalization, enabling the introduction of various chemical moieties to tailor the material's properties for specific applications. A common and efficient method for such modifications is the hydrosilylation reaction. This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond, in the presence of a platinum-based catalyst, like Karstedt's or Speier's catalyst.

To facilitate this, the initial polymer must contain reactive sites. While the heptamethylphenyl- monomer itself does not possess readily functionalizable groups for hydrosilylation, copolymers can be synthesized by incorporating a small amount of a vinyl-functionalized cyclosiloxane monomer, such as 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane (V4), during the living polymerization process. This results in a poly(heptamethylphenyl-siloxane-co-methylvinylsiloxane) copolymer with pendant vinyl groups distributed along the polymer backbone.

These pendant vinyl groups serve as reactive handles for the subsequent hydrosilylation reaction. A wide range of molecules containing Si-H groups can then be grafted onto the polymer backbone, introducing functionalities such as:

Polar groups: Introduction of molecules containing ester, amide, or cyano groups can increase the polymer's polarity and surface energy.

Biocompatible moieties: Grafting of polyethylene glycol (PEG) chains can enhance the biocompatibility and reduce protein adsorption.

Crosslinking sites: Di- or multi-functional hydrosilanes can be used to crosslink the polymer chains, forming elastomeric networks.

Fluorescent or chromophoric labels: Molecules with desired optical properties can be attached for sensing or imaging applications.

The efficiency of the hydrosilylation reaction is typically high, and the reaction conditions are generally mild, preserving the integrity of the polysiloxane backbone. The degree of functionalization can be controlled by the initial concentration of vinyl groups in the copolymer and the stoichiometry of the hydrosilane reagent.

Academic Characterization of Resulting Polysiloxane Materials from Cyclotetrasiloxane, Heptamethylphenyl-.

Thermal Analysis Techniques for Polymer Stability and Transitions.

The thermal properties of polysiloxanes derived from Cyclotetrasiloxane, heptamethylphenyl- are critical for determining their operational temperature range and stability. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques employed for this characterization.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (typically nitrogen or air). For poly(heptamethylphenyl-siloxane), TGA provides information on its thermal stability and degradation profile. The presence of the phenyl group is known to significantly enhance the thermal stability of polysiloxanes compared to their purely methyl-substituted counterparts. This is attributed to the higher bond energy of the Si-Phenyl bond and the ability of the aromatic ring to dissipate thermal energy. The onset of decomposition for phenyl-containing polysiloxanes is typically observed at temperatures above 350-400 °C in an inert atmosphere. The degradation mechanism often involves chain scission and the formation of cyclic siloxane oligomers.

Table 2: Typical Thermal Properties of Phenyl-Containing Polysiloxanes (Note: Data is illustrative and depends on molecular weight, copolymer composition, and measurement conditions.)

PolymerOnset Decomposition Temp. (TGA, N₂) (°C)Glass Transition Temp. (DSC) (°C)
Polydimethylsiloxane (PDMS)~350-125
Poly(methylphenylsiloxane)~400-28
Poly(diphenylsiloxane)>450+48

Morphological Studies of Polymer Structures Derived from Cyclotetrasiloxane, Heptamethylphenyl-.

The morphology, or the microscopic structure and arrangement of polymer chains, plays a crucial role in determining the macroscopic properties of materials derived from Cyclotetrasiloxane, heptamethylphenyl-. Techniques such as small-angle X-ray scattering (SAXS), transmission electron microscopy (TEM), and atomic force microscopy (AFM) are employed to investigate the morphology of these polymers.

The presence of the phenyl group can influence the chain packing and intermolecular interactions. While polydimethylsiloxane is known for its high flexibility and amorphous nature at room temperature, the introduction of rigid phenyl groups can lead to more ordered structures. In copolymers with other siloxane units, microphase separation can occur, where domains rich in phenyl groups may segregate from domains of other substituents.

Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique for probing the nanoscale structure of materials. For block copolymers or phase-separated blends containing poly(heptamethylphenyl-siloxane) segments, SAXS can provide information on the size, shape, and arrangement of the different domains. The scattering patterns can reveal the presence of lamellar, cylindrical, or spherical microstructures, with the domain spacing typically in the range of tens of nanometers.

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology. By staining one of the phases with a heavy element (e.g., osmium tetroxide for unsaturated groups or ruthenium tetroxide for aromatic groups), contrast can be generated between the different domains, allowing for their direct imaging. This can confirm the morphologies suggested by SAXS and provide additional details about the domain shapes and interfaces.

Atomic Force Microscopy (AFM): AFM is a surface imaging technique that can provide topographical and phase information. In phase imaging mode, AFM can distinguish between regions of different stiffness or viscoelasticity, which often correspond to different polymer phases. This is particularly useful for studying the surface morphology of thin films of these polysiloxane materials.

The morphology of these polymers is highly dependent on factors such as the block copolymer architecture, the volume fraction of the different blocks, and the processing conditions (e.g., solvent casting, annealing). Understanding and controlling the morphology is key to tuning the mechanical, optical, and permeability properties of the final material.

Catalysis by and with Cyclotetrasiloxane, Heptamethylphenyl Analogues in Chemical Transformations

Design and Synthesis of Organosilicon Catalysts Featuring Cyclotetrasiloxane Units

The design of catalysts based on cyclotetrasiloxane scaffolds, such as heptamethylphenyl-cyclotetrasiloxane, hinges on the strategic functionalization of the siloxane ring or its substituents. The inert and flexible siloxane backbone offers a stable platform for attaching catalytically active moieties.

Synthetic Strategies:

The synthesis of catalytically active cyclotetrasiloxane analogues can be approached through several established methods in organosilicon chemistry:

Hydrosilylation: This is a prominent method for grafting functional groups onto a silicon-hydride bond in the presence of a transition metal catalyst, typically platinum-based. For instance, a precursor like heptamethylcyclotetrasiloxane could be functionalized via hydrosilylation of an olefin bearing a catalytically active group.

Ring-Opening Polymerization (ROP): While often used for creating linear polysiloxanes, controlled ROP of functionalized cyclotrisiloxanes or cyclotetrasiloxanes can be employed to create well-defined oligomeric structures that can serve as catalyst ligands or supports.

Substitution Reactions: Functional groups on the phenyl ring or methyl groups can be modified post-synthesis of the cyclotetrasiloxane ring. For example, electrophilic aromatic substitution on the phenyl group could introduce coordinating sites for metal catalysts.

Table 1: Potential Synthetic Routes to Functionalized Cyclotetrasiloxane Catalysts

Synthetic MethodPrecursor ExampleFunctional Group IntroducedPotential Catalytic Application
HydrosilylationHeptamethylcyclotetrasiloxanePhosphine-containing alkeneTransition metal catalysis (e.g., cross-coupling)
Aromatic SubstitutionCyclotetrasiloxane, heptamethylphenyl-Sulfonic acid groupAcid catalysis
Anionic ROPFunctionalized cyclotrisiloxaneChiral organic moietyAsymmetric organocatalysis

Mechanistic Studies of Catalytic Cycles Involving Cyclotetrasiloxane-Based Catalysts

Detailed mechanistic studies for catalysts directly incorporating a heptamethylphenyl-cyclotetrasiloxane unit are not available. However, insights can be drawn from related organosilicon catalytic systems. The role of the cyclotetrasiloxane framework in a catalytic cycle can be multifaceted:

Ligand Scaffolding: The cyclosiloxane ring can act as a rigid or semi-rigid scaffold to orient coordinating groups, influencing the stereochemistry and activity of a metal center. The Si-O-Si bond angles and torsional flexibility can impact the bite angle of chelating ligands derived from the cyclosiloxane.

Electronic Modulation: The substituents on the silicon atoms can electronically influence the catalytic center. The inductive effect of the methyl groups and the electronic nature of the phenyl group (which can be further tuned with substituents) can alter the electron density at a coordinated metal, thereby affecting its catalytic activity.

Solubility and Phasing: The siloxane backbone imparts significant solubility in nonpolar and silicone-based media. This property can be exploited in biphasic catalysis for catalyst recovery.

A hypothetical catalytic cycle for a hydrosilylation reaction catalyzed by a platinum complex coordinated to a phosphine-functionalized heptamethylphenyl-cyclotetrasiloxane analogue might involve oxidative addition of the Si-H bond to the platinum center, coordination of the alkene, migratory insertion, and reductive elimination to yield the product and regenerate the catalyst.

Influence of Phenyl and Methyl Substituents on Catalytic Activity and Selectivity

The presence of both phenyl and methyl groups on the cyclotetrasiloxane ring is expected to significantly influence the catalytic performance of its derivatives.

Steric Effects: The bulky phenyl group can create a specific steric environment around the catalytic site. This can be beneficial for selectivity, for example, by favoring the approach of less hindered substrates or by influencing enantioselectivity in asymmetric catalysis.

Electronic Effects: The phenyl group is more electron-withdrawing than the methyl group. This difference can modulate the Lewis acidity of the silicon atoms and the electron density of any coordinated catalytic species. For instance, in a transition metal complex, a more electron-withdrawing ligand can make the metal center more electrophilic and potentially more active in certain catalytic steps.

π-Interactions: The phenyl group can engage in π-stacking interactions with substrates or other parts of the catalyst, which can play a role in substrate recognition and the stabilization of transition states.

Table 2: Predicted Influence of Substituents on Catalysis

SubstituentPropertyPredicted Effect on Catalysis
PhenylBulky, Electron-withdrawing, Capable of π-interactionsIncreased selectivity, Modified catalyst activity, Potential for substrate orientation
MethylSmall, Electron-donatingIncreased electron density at the catalytic center, Less steric hindrance

Application of Cyclotetrasiloxane, heptamethylphenyl- Analogues in Homogeneous and Heterogeneous Catalysis

While specific applications for Cyclotetrasiloxane, heptamethylphenyl- are not established, its analogues could be versatile in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis:

Functionalized heptamethylphenyl-cyclotetrasiloxane derivatives could serve as soluble ligands for transition metal catalysts in various organic transformations, including:

Hydrosilylation: A classic reaction in organosilicon chemistry where the siloxane ligand could fine-tune the activity and selectivity of platinum, rhodium, or iridium catalysts.

Cross-Coupling Reactions: As ligands for palladium or nickel catalysts in Suzuki, Heck, or Sonogashira couplings, the steric and electronic properties of the cyclosiloxane could influence reaction rates and product distributions.

Heterogeneous Catalysis:

The cyclotetrasiloxane unit can be a building block for creating heterogeneous catalysts:

Immobilization on Supports: A functionalized cyclotetrasiloxane catalyst could be covalently attached to a solid support like silica or a polymer resin. This would facilitate catalyst separation and reuse.

Siloxane-Based Polymers: The cyclotetrasiloxane can be incorporated into a larger polysiloxane network, creating a catalytically active silicone material. These materials can exhibit unique properties such as thermal stability and chemical resistance.

Development of Recyclable Catalytic Systems Based on Cyclotetrasiloxane Structures

The inherent properties of siloxanes make them attractive for the development of recyclable catalytic systems.

Biphasic Catalysis: The lipophilic nature of the cyclotetrasiloxane backbone can be exploited in biphasic systems, for example, with polar solvents. The catalyst would reside preferentially in the nonpolar phase, allowing for easy separation from the product in the polar phase.

Membrane Separation: Soluble cyclotetrasiloxane-based catalysts of sufficient size could be separated from reaction products using nanofiltration membranes.

Temperature-Dependent Solubility: By incorporating appropriate functional groups, it may be possible to design catalysts with temperature-dependent solubility in certain solvent systems, enabling a form of thermomorphic catalysis where the catalyst is soluble at the reaction temperature but precipitates upon cooling for easy recovery.

Environmental Chemical Transformations of Cyclotetrasiloxane, Heptamethylphenyl

Biotic Transformation Mechanisms in Environmental Matrices

Biotic transformation involves the degradation of a chemical by living organisms, primarily microorganisms. This is a crucial aspect of the environmental fate of any organic compound.

Microbial Degradation Studies and Identification of Responsible Organisms

Studies on the microbial degradation of Cyclotetrasiloxane, heptamethylphenyl- have not been found in the reviewed literature. For some low-molecular-weight polydimethylsiloxanes, anaerobic biodegradation has been observed, leading to the formation of dimethylsilanediol. It is plausible that microorganisms capable of degrading other siloxanes might also be able to transform Cyclotetrasiloxane, heptamethylphenyl-, but the presence of the phenyl group could inhibit or alter the degradation pathway. Research is needed to identify specific microbial species and consortia capable of degrading this compound and to understand the environmental conditions that favor this process.

Enzymatic Transformation Pathways and Catalytic Mechanisms

There is no information available regarding the specific enzymatic pathways and catalytic mechanisms involved in the transformation of Cyclotetrasiloxane, heptamethylphenyl-. The enzymes responsible for cleaving the Si-O or Si-C bonds in siloxanes are not well-characterized in general. The introduction of a phenyl group would likely require different enzymatic machinery for its degradation compared to methyl groups.

Characterization of Environmental Metabolites and Transformation Products

Due to the lack of studies on the degradation of Cyclotetrasiloxane, heptamethylphenyl-, its environmental metabolites and transformation products have not been characterized. Based on the degradation pathways of other siloxanes, potential transformation products could include ring-opened silanols. However, the fate of the phenyl group during degradation is unknown. It could be hydroxylated or cleaved from the silicon atom, leading to a different set of metabolites.

Table 3: Potential Environmental Transformation Products of Cyclotetrasiloxane, heptamethylphenyl-

Transformation Pathway Potential Products Status
Hydrolysis Phenylheptamethyl-silanetriol Hypothetical
Photodegradation Ring-opened and rearranged isomers, products of phenyl group oxidation Hypothetical

Q & A

(Basic) What are the synthetic pathways and structural features of heptamethylphenylcyclotetrasiloxane?

Answer:
Heptamethylphenylcyclotetrasiloxane is synthesized via hydrosilylation or condensation reactions, where phenyl and methyl groups are introduced to a cyclotetrasiloxane backbone. Key structural features include a cyclic arrangement of four silicon atoms linked by oxygen, with seven methyl groups and one phenyl group attached to the silicon atoms. The phenyl group enhances thermal stability and modifies hydrophobicity, while the methyl groups influence reactivity and solubility. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to resolve methyl/phenyl substituents and X-ray crystallography for ring conformation analysis .

(Basic) What analytical techniques are employed for structural characterization and purity assessment?

Answer:

  • NMR Spectroscopy : ¹H NMR identifies methyl (δ 0.1–0.3 ppm) and phenyl protons (δ 7.2–7.4 ppm), while ²⁹Si NMR distinguishes Si-O-Si (δ -10 to -20 ppm) and Si-C (δ 5–15 ppm) environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (358.68 g/mol) and fragmentation patterns, with electron ionization (EI) revealing characteristic peaks for siloxane ring cleavage .
  • Infrared (IR) Spectroscopy : Si-O-Si asymmetric stretching (~1,080 cm⁻¹) and phenyl C-H stretching (~3,050 cm⁻¹) are diagnostic .
  • Chromatography : Gas chromatography (GC) with flame ionization detection (FID) quantifies purity, while GC-MS detects impurities like D4 cyclotetrasiloxane .

(Advanced) How can researchers assess the environmental impact of heptamethylphenylcyclotetrasiloxane?

Answer:
Methodologies include:

  • Biodegradation Studies : OECD 301/302 tests to evaluate aerobic/anaerobic degradation rates. Siloxanes like D4/D5 show poor biodegradability, necessitating modified protocols for phenyl-substituted analogs .
  • Ecotoxicological Assays : Acute/chronic toxicity tests on aquatic organisms (e.g., Daphnia magna) using OECD 202/203 guidelines. Measure LC₅₀ values and bioaccumulation factors (BCF) via octanol-water partitioning (logP = 3.15) .
  • Environmental Fate Modeling : Use EPI Suite or QSAR models to predict persistence, long-range transport, and partitioning into sediments .

(Advanced) How should researchers resolve contradictions in toxicity data across studies?

Answer:

  • Systematic Review : Follow PRISMA guidelines to aggregate data from peer-reviewed literature, gray literature (e.g., EPA reports), and regulatory submissions (e.g., TSCA). Prioritize studies with OECD-compliant methodologies .
  • Dose-Response Reanalysis : Apply benchmark dose (BMD) modeling to reconcile discrepancies in endocrine disruption thresholds (e.g., estrogenic activity vs. reproductive toxicity) .
  • In Vitro Mechanistic Studies : Use human cell lines (e.g., MCF-7 for estrogen receptor activation) to isolate compound-specific effects from co-contaminant interactions .

(Advanced) What methodological approaches ensure purity analysis in pharmaceutical-grade applications?

Answer:

  • Impurity Profiling : Use GC-MS with selective ion monitoring (SIM) to detect trace D4 cyclotetrasiloxane (common impurity) at limits of quantification (LOQ) ≤ 1 ppm .
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability (decomposition ~275°C) to identify volatile impurities .
  • HPLC-UV/FLD : Quantify phenyl-containing degradation products using reverse-phase C18 columns and fluorescence detection .

(Advanced) How to design ecotoxicological studies accounting for environmental persistence?

Answer:

  • Microcosm/Mesocosm Systems : Simulate natural aquatic environments to assess long-term effects on benthic organisms and microbial communities .
  • Trophic Transfer Studies : Evaluate bioaccumulation across food chains (e.g., algae → zooplankton → fish) using radiolabeled compounds (¹⁴C tagging) .
  • Sediment Toxicity Tests : OECD 218/219 protocols to measure impacts on Chironomus riparius or Lumbriculus variegatus under anaerobic conditions .

(Advanced) What methodologies elucidate interactions between heptamethylphenylcyclotetrasiloxane and biological membranes?

Answer:

  • Langmuir Trough Experiments : Measure changes in lipid monolayer surface pressure to assess membrane penetration .
  • Molecular Dynamics (MD) Simulations : Model interactions with phospholipid bilayers using force fields (e.g., CHARMM36) parameterized for siloxanes .
  • Fluorescence Anisotropy : Track membrane fluidity changes in liposomes loaded with diphenylhexatriene (DPH) probes .

(Advanced) How can computational modeling predict physicochemical properties and reactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (Si-O vs. Si-C) and reaction pathways for ring-opening polymerization .
  • COSMO-RS : Predict solubility parameters and partition coefficients in solvent mixtures .
  • QSAR Models : Correlate structural descriptors (e.g., molar volume, polar surface area) with endocrine disruption potential .

(Advanced) What regulatory considerations apply to environmental and occupational exposure studies?

Answer:

  • EU REACH Compliance : Address endocrine disruption concerns under Annex XIV (Authorization List) and submit chemical safety reports (CSRs) with derived no-effect levels (DNELs) .
  • OSHA Guidelines : Implement engineering controls (e.g., fume hoods) for workplace exposure, referencing safety data sheets (SDS) for acute toxicity (LD₅₀ > 2,000 mg/kg) .
  • EPA Risk Evaluation : Follow systematic review frameworks (Appendix A.2/A.3) to integrate hazard, exposure, and fate data for risk characterization .

(Advanced) How to evaluate thermal and hydrolytic stability under varying experimental conditions?

Answer:

  • Hydrolytic Stability Tests : Incubate in buffered solutions (pH 4–9) at 25–60°C, monitoring siloxane ring integrity via ²⁹Si NMR .
  • Differential Scanning Calorimetry (DSC) : Measure glass transition (Tg) and melting points to assess thermal degradation thresholds .
  • Accelerated Aging Studies : Expose to UV light (e.g., QUV tester) and analyze degradation products using GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.